rac Epinephrine-d3
Overview
Description
“rac Epinephrine-d3” is a chemical compound with the molecular formula C9H10D3NO3 and a molecular weight of 186.2 . Its chemical name is 4-(1-Hydroxy-2-((methyl-d3)amino)ethyl)benzene-1,2-diol .
Molecular Structure Analysis
The molecular structure of “rac Epinephrine-d3” can be represented by the SMILES notation: OC(C1=CC(O)=C(O)C=C1)CNC([2H])([2H])[2H]
. The InChI representation is InChI=1/C10H15NO3/c1-11(2)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,12-14H,6H2,1-2H3/i1D3,2D3
.
Scientific Research Applications
Analytical Method Development
“rac Epinephrine-d3” is utilized in the development of analytical methods. It serves as a reference standard that can be used to calibrate instruments and validate methods, ensuring the accuracy and reliability of analytical results. This is particularly important in the pharmaceutical industry, where precise quantification of active pharmaceutical ingredients and their metabolites is crucial .
Method Validation (AMV)
In the realm of pharmaceutical research, “rac Epinephrine-d3” is instrumental for method validation. This process is essential for confirming that analytical methods will produce consistent, reliable, and accurate data. It’s a critical step in the regulatory approval process for new drugs, including the Abbreviated New Drug Application (ANDA) .
Quality Control (QC) Applications
For quality control purposes, “rac Epinephrine-d3” is used as a standard in the commercial production of epinephrine. It helps in establishing the purity, potency, and consistency of the final product. This is vital for ensuring that patients receive medication that is both safe and effective .
Neuroscientific Research
“rac Epinephrine-d3” finds its application in neuroscience to explore the role of epinephrine as a neurotransmitter. It helps in investigating its effects on brain function, behavior, and the stress response. This compound is particularly useful in studies related to anxiety, depression, and other mood disorders .
Immunological and Inflammatory Responses
The compound is also used in immunology and inflammation research. It can help in examining the role of epinephrine in allergic reactions and the modulation of the immune response. This is crucial for the development of therapies for conditions like asthma and anaphylaxis .
Mechanism of Action
Target of Action
Rac Epinephrine-d3, also known as Racepinephrine, is a non-selective agonist at α- and β-adrenergic receptors . These receptors are all G-protein-coupled receptors . The primary therapeutic effect of Epinephrine arises from its agonist action on β2-adrenergic receptors .
Mode of Action
The interaction of Rac Epinephrine-d3 with its targets leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP production . This results in the relaxation of various tissues, including bronchial smooth muscles . It works by widening the airway, which makes it easier to breathe .
Biochemical Pathways
The activation of β2-adrenergic receptors by Rac Epinephrine-d3 leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP production . This results in the relaxation of bronchial smooth muscles . The PI3K and Rac pathways may also be involved, with PI3Ks interacting with activated Rac, leading to Rac signaling amplification .
Pharmacokinetics
When given subcutaneously or intramuscularly, Epinephrine has a rapid onset and short duration of action . It induces bronchial smooth muscle relaxation to relieve respiratory distress in asthma . More detailed pharmacokinetic studies, particularly those involving absorption, distribution, metabolism, and excretion (ADME) properties, are needed for a comprehensive understanding of Rac Epinephrine-d3.
Result of Action
The primary result of Rac Epinephrine-d3 action is the relief of mild symptoms of intermittent asthma, including wheezing, tightness of chest, and shortness of breath . In a clinical trial of pediatric patients with bronchiolitis, administration of aerosolized racemic epinephrine via inhalation resulted in improved clinical symptoms such as wheezing and retractions .
properties
IUPAC Name |
4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTWMZQNUQWSLP-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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